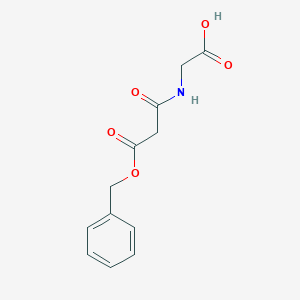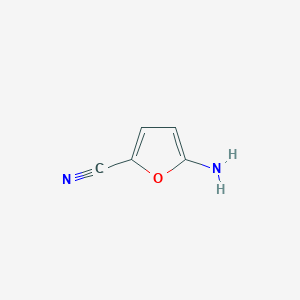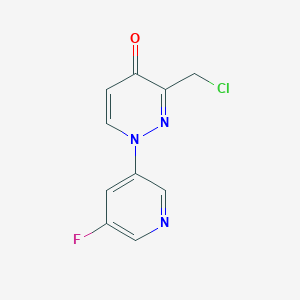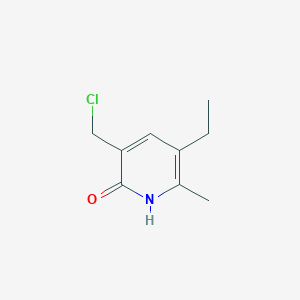
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is an organic compound belonging to the pyridinone family. This compound is characterized by a pyridinone ring substituted with chloromethyl, ethyl, and methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one typically involves the chloromethylation of a pyridinone precursor. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve an acidic environment and controlled temperatures to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Products: Formation of pyridinone derivatives with higher oxidation states.
Reduction Products: Formation of reduced pyridinone derivatives with lower oxidation states.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ethyl and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(chloromethyl)-4-ethyl-5-methyl-1H-pyridin-3-one
- 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-4-one
- 2-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-3-one
Uniqueness
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring. This unique arrangement of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. The presence of the chloromethyl group, in particular, allows for versatile chemical modifications, enhancing its utility in various research and industrial contexts.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3,5H2,1-2H3,(H,11,12) |
Clave InChI |
GXWNRIBYMAZFNA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


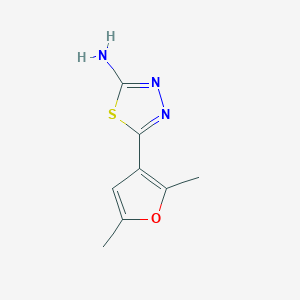

![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
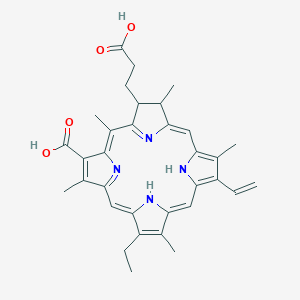


![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)



